1,4-Diphenylazetidine-2,3-dione
Description
1,4-Diphenylazetidine-2,3-dione is a four-membered heterocyclic compound featuring an azetidine ring (a saturated four-membered ring containing one nitrogen atom) with two phenyl groups substituted at the 1- and 4-positions and two ketone (dione) groups at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
CAS No. |
112383-87-6 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1,4-diphenylazetidine-2,3-dione |
InChI |
InChI=1S/C15H11NO2/c17-14-13(11-7-3-1-4-8-11)16(15(14)18)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
BWQSIZXQFJENMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ring Size and Strain : The azetidine core introduces significant ring strain compared to six-membered piperazine or fused bicyclic systems (e.g., indan or isoindole). This strain may complicate synthesis but could enhance reactivity in targeted drug design.
- Synthetic Accessibility : Piperazine-2,3-diones are synthesized via straightforward reductive alkylation, while fused systems like isoindole-diones require multi-step protocols .
Physicochemical Properties
Table 2: Lipophilicity and Solubility Profiles
Key Observations :
- Balancing Act: Isoindole derivatives demonstrate how polar substituents (e.g., amino groups) can fine-tune lipophilicity for optimal bioavailability .
Key Observations :
- Dione Moiety : The 2,3-dione group is a critical pharmacophore, enabling hydrogen bonding or electron-deficient interactions with biological targets (e.g., DNA gyrase or metabolic enzymes) .
- Substituent Effects : Piperazine derivatives with benzyl groups show enhanced anthelmintic activity over unsubstituted analogs, underscoring the role of lipophilic substituents in target engagement .
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